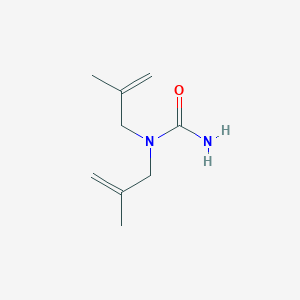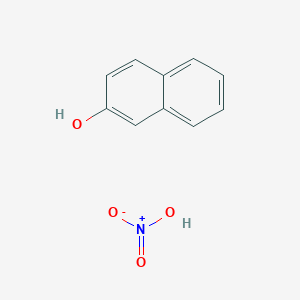![molecular formula C15H18INO2S B14369014 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide CAS No. 90158-96-6](/img/structure/B14369014.png)
1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide is a quaternary ammonium salt with a complex structure that includes a pyridinium core and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 4-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-4-pyridinium iodide.
Introduction of the Sulfonyl Group: The next step involves the reaction of 1-methyl-4-pyridinium iodide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group to the pyridinium core.
Formation of the Final Product: The final step involves the reaction of the intermediate with ethyl iodide to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The sulfonyl group can undergo oxidation reactions.
Reduction: The pyridinium core can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include reduced pyridinium derivatives.
Scientific Research Applications
1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as ionic liquids or catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium core can interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Comparison with Similar Compounds
- 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium chloride
- 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium bromide
- 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium sulfate
Comparison: 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its chloride and bromide analogs, the iodide compound may exhibit different chemical and physical properties, making it suitable for specific applications.
Properties
CAS No. |
90158-96-6 |
|---|---|
Molecular Formula |
C15H18INO2S |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18NO2S.HI/c1-13-3-5-15(6-4-13)19(17,18)12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YLBFUMNNPBEJQM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=[N+](C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


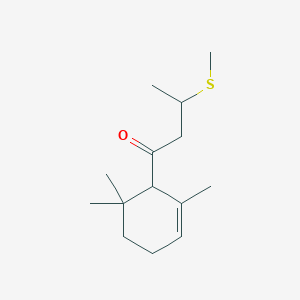


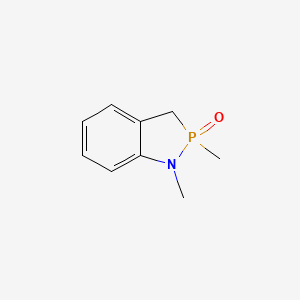
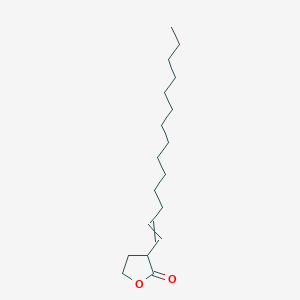
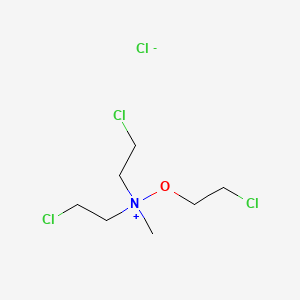
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
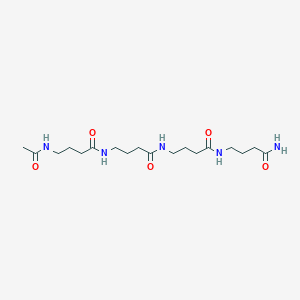

![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
